molecular formula C8H9N3O5 B1227162 DB28

DB28

Cat. No.: B1227162
M. Wt: 227.17 g/mol
InChI Key: HLVBXSGXJVQJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of DB28 involves specific synthetic routes and reaction conditions. One common method includes dissolving 2 mg of the compound in 50 μL of DMSO to create a mother liquor with a concentration of 40 mg/mL . This solution can then be used for further experiments or formulations. Industrial production methods for this compound are not widely documented, but the compound is typically synthesized for research purposes under controlled laboratory conditions.

Chemical Reactions Analysis

DB28 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the thermal oxidation of metals in this compound can result in the formation of different color nuances due to the heat released by the chemical reactions .

Scientific Research Applications

Immunological Applications

DB28 has been studied for its role in modulating immune responses, particularly through its interaction with the MR1 molecule, which is crucial for the presentation of microbial metabolites to T cells.

Case Studies

  • A study demonstrated that treatment with this compound resulted in a significant reduction in MR1 expression on CD2-depleted peripheral blood mononuclear cells (PBMCs), indicating its potential as an immunomodulatory agent .

Optoelectronic Applications

This compound has also been explored for its potential use in optoelectronic devices, particularly organic photovoltaics and field-effect transistors.

Material Properties

  • Quinoidal Polymers : this compound is part of a class of compounds used to create quinoidal polymers that exhibit favorable optoelectronic properties, such as high charge mobility and stability under operational conditions .
  • Organic Photovoltaics : In the context of organic photovoltaic devices, this compound derivatives have shown promise in enhancing efficiency due to their ability to facilitate charge separation and transport .

Experimental Findings

  • The synthesis and characterization of this compound-based materials have revealed their potential as active layers in organic solar cells. For example, devices incorporating this compound exhibited improved external quantum efficiency compared to traditional materials .

Mechanism of Action

The mechanism of action of DB28 involves its interaction with MR1, a molecule that plays a key role in the immune system. This compound competitively inhibits the activation of MAIT cells by agonist ligands, leading to a decrease in MR1 cell surface expression . This inhibition is crucial for modulating the immune response and has potential therapeutic implications for diseases involving immune dysregulation.

Comparison with Similar Compounds

DB28 is unique in its specific interaction with MR1 and its ability to modulate MAIT cell activation. Similar compounds include other MR1 ligands that also target the same pathway but may differ in their efficacy and specificity. Some of these similar compounds include other nitrogen-containing heterocyclic compounds that have been studied for their therapeutic potential . this compound stands out due to its novel structure and unique mechanism of action.

Properties

Molecular Formula

C8H9N3O5

Molecular Weight

227.17 g/mol

IUPAC Name

3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propanoic acid

InChI

InChI=1S/C8H9N3O5/c12-5-3-4(10-8(16)11-5)7(15)9-2-1-6(13)14/h3H,1-2H2,(H,9,15)(H,13,14)(H2,10,11,12,16)

InChI Key

HLVBXSGXJVQJGW-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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